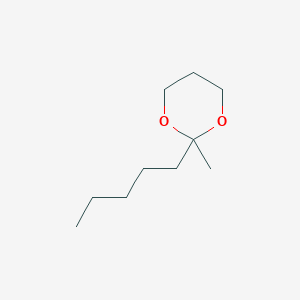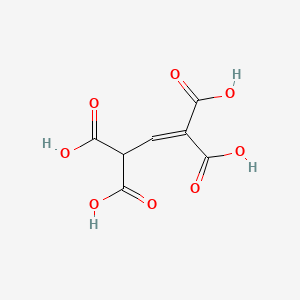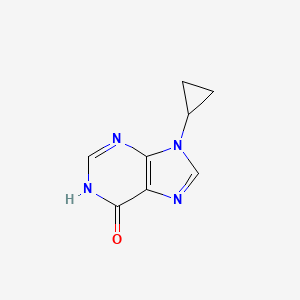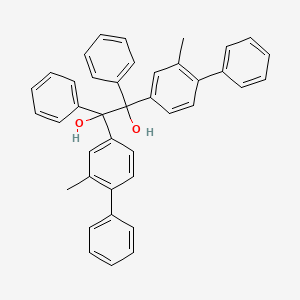
1,2-Bis(2-methylbiphenyl-4-yl)-1,2-diphenylethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2-methylbiphenyl-4-yl)-1,2-diphenylethane-1,2-diol is an organic compound characterized by its complex structure, which includes multiple aromatic rings and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-methylbiphenyl-4-yl)-1,2-diphenylethane-1,2-diol typically involves multi-step organic reactions. One common method includes the reaction of biphenyl derivatives with appropriate reagents to introduce the hydroxyl groups at the desired positions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(2-methylbiphenyl-4-yl)-1,2-diphenylethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
1,2-Bis(2-methylbiphenyl-4-yl)-1,2-diphenylethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(2-methylbiphenyl-4-yl)-1,2-diphenylethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. The aromatic rings may also participate in π-π interactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A related compound with similar structural features but different functional groups.
Indole derivatives: Compounds with aromatic rings and potential biological activity, though structurally distinct from 1,2-Bis(2-methylbiphenyl-4-yl)-1,2-diphenylethane-1,2-diol.
Uniqueness
This compound is unique due to its specific arrangement of aromatic rings and hydroxyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
5467-26-5 |
|---|---|
Fórmula molecular |
C40H34O2 |
Peso molecular |
546.7 g/mol |
Nombre IUPAC |
1,2-bis(3-methyl-4-phenylphenyl)-1,2-diphenylethane-1,2-diol |
InChI |
InChI=1S/C40H34O2/c1-29-27-35(23-25-37(29)31-15-7-3-8-16-31)39(41,33-19-11-5-12-20-33)40(42,34-21-13-6-14-22-34)36-24-26-38(30(2)28-36)32-17-9-4-10-18-32/h3-28,41-42H,1-2H3 |
Clave InChI |
NZDIZNUOXCMRTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC(=C(C=C4)C5=CC=CC=C5)C)O)O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


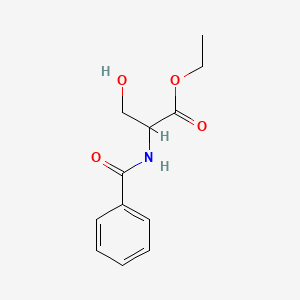
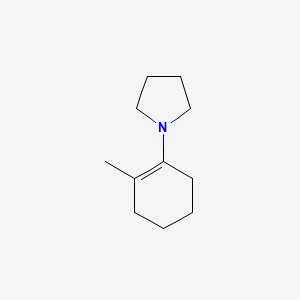
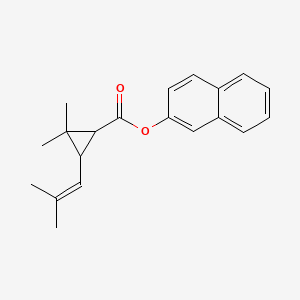
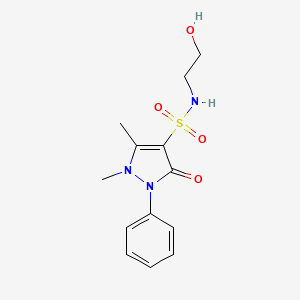
![1,1'-[(2-Bromophenyl)phosphoryl]diaziridine](/img/structure/B14734772.png)
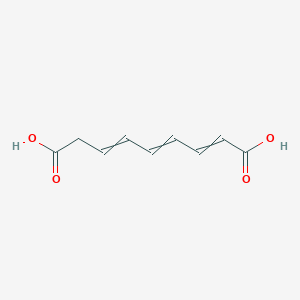
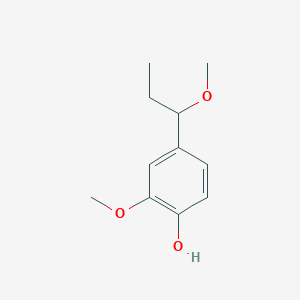
![N-[4-acetamido-3-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]phenyl]acetamide](/img/structure/B14734799.png)

